

Technical Support Center: 143B Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IT-143B

Cat. No.: B1241077

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This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage contamination in 143B cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in 143B cell cultures?

The most common contaminants are biological and fall into two main categories: those that are easy to detect (bacteria, fungi, and yeast) and those that are more difficult to identify (mycoplasma, viruses, and cross-contamination with other cell lines).^{[1][2][3][4]} Chemical contaminants, such as impurities in media or reagents, can also affect your cultures.^{[3][5]}

Q2: What are the initial signs of contamination in my 143B cell culture?

Early warning signs include a sudden change in the medium's pH (indicated by a color change), cloudiness or turbidity in the culture medium, reduced cell viability, abnormal growth rates, or unusual cell morphology.^{[6][7][8]} Under a microscope, you might see moving particles between cells (bacteria) or filamentous structures (fungi).^{[9][10]}

Q3: How can I prevent contamination in my 143B cell cultures?

The most effective prevention strategy is strict adherence to aseptic technique.^{[1][11]} This includes working in a certified Class II biosafety cabinet, sterilizing all reagents and equipment, and maintaining good personal hygiene.^{[11][12]} It is also crucial to quarantine and test all new

cell lines before introducing them into the main lab and to regularly test established cultures for mycoplasma.[1][2]

Q4: Should I use antibiotics in my 143B culture medium?

Routine use of antibiotics is generally discouraged.[1][3] While they can prevent some bacterial growth, they may also mask low-level contamination, lead to the development of antibiotic-resistant strains, and hide underlying mycoplasma infections.[1][3] Antibiotics can also interfere with cellular processes, potentially affecting experimental results.[3]

Q5: How often should I test my 143B cells for mycoplasma?

Routine screening for mycoplasma is highly recommended.[1] A common schedule is to test cultures every 1 to 2 months.[1] You should also test any new cell lines upon arrival and before incorporating them into your experiments.[1][2]

Q6: How can I be sure my 143B cells are not cross-contaminated with another cell line?

Cross-contamination, where one cell line is overtaken by another, is a serious issue that can invalidate research.[4][13] The only definitive way to confirm the identity of your 143B cells is through cell line authentication, such as Short Tandem Repeat (STR) profiling.[3] Best practices to prevent it include working with only one cell line at a time in the biosafety cabinet, using separate media and reagents for each cell line, and maintaining clear labeling.[1][14]

Troubleshooting Guides

Issue 1: Bacterial Contamination

Q: My 143B culture medium became cloudy and changed color (typically yellow) overnight. Under the microscope, I see tiny moving dots between the cells. What should I do?

A: These are classic signs of bacterial contamination.[2][6][7] Bacteria multiply rapidly in nutrient-rich culture media, leading to a drop in pH (yellow color in phenol red-containing media) and visible turbidity.[2][6]

Immediate Actions:

- **Isolate and Discard:** Immediately remove the contaminated flask from the incubator to prevent the spread to other cultures.[\[9\]](#) Do not attempt to salvage the culture unless it is absolutely irreplaceable.[\[2\]](#)[\[9\]](#)
- **Decontaminate:** Autoclave all contaminated flasks and liquid waste. Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol followed by a stronger disinfectant like 10% bleach.[\[9\]](#)[\[14\]](#)
- **Review Procedures:** Check all reagents (media, serum, buffers) for contamination. Review your aseptic technique to identify potential sources of the breach.[\[7\]](#)[\[15\]](#)

Issue 2: Fungal and Yeast Contamination

Q: I see thin, filamentous structures floating in my 143B culture. In another flask, the medium is slightly turbid and I can see small, spherical particles under the microscope. What are these?

A: The filamentous structures are likely mold (a type of fungus), while the spherical or ovoid particles suggest yeast contamination.[\[3\]](#)[\[9\]](#) Mold may appear as fuzzy patches on the surface, while yeast will make the medium turbid and may appear as budding particles under magnification.[\[2\]](#)[\[3\]](#)

Immediate Actions:

- **Do Not Open:** Fungal spores can easily become airborne and spread throughout the lab.[\[9\]](#) Keep the contaminated flask closed.
- **Isolate and Discard:** Immediately remove the contaminated flask(s).[\[9\]](#)
- **Thorough Decontamination:** Fungal spores are resilient. Disinfect the incubator and biosafety cabinet thoroughly. It is advisable to replace all opened media, reagents, and cell culture filters as a precaution.[\[9\]](#) Check the incubator's water pan, as it can be a source of fungal growth.

Issue 3: Suspected Mycoplasma Contamination

Q: My 143B cells are growing poorly and appear less healthy, but the culture medium is clear and the pH is stable. What could be the issue?

A: This scenario is highly indicative of mycoplasma contamination.[7] Mycoplasmas are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to many common antibiotics.[2] They typically do not cause turbidity but can significantly alter cell metabolism, growth rate, and gene expression, compromising experimental results.

Recommended Actions:

- Quarantine: Isolate the suspected cultures immediately to prevent cross-contamination.[1]
- Test for Mycoplasma: Use a reliable mycoplasma detection method, such as PCR, DNA staining (e.g., Hoechst stain), or a specific ELISA kit, to confirm the contamination.[14]
- Decide on Action: If the test is positive, the best course of action is to discard the contaminated cells and thaw a fresh, uncontaminated stock.[7] If the cell line is irreplaceable, specialized anti-mycoplasma reagents can be used for treatment, though success is not guaranteed and requires re-testing.[3]

Data Presentation

Table 1: Characteristics of Common Microbial Contaminants

Contaminant	Macroscopic Appearance	Microscopic Appearance	pH Change in Medium
Bacteria	Rapid turbidity (cloudiness); medium turns yellow.[2][6]	Small, moving rod-shaped or spherical particles between cells.[6][9]	Rapid decrease (acidic).[2]
Yeast	Slight turbidity in early stages; medium may turn yellow or pink later.[3][16]	Individual spherical or ovoid particles, sometimes seen budding.[3]	Becomes acidic in later stages.[16]
Mold	Visible filamentous (mycelia) growth, often as fuzzy patches on the surface.[2][3]	Thin, multi-branched filaments (hyphae).[3][9]	Can become acidic or alkaline.[3]
Mycoplasma	No visible change; medium remains clear.[7][17]	Not visible with a standard light microscope.[2]	Generally no change.[7]

Table 2: Comparison of Mycoplasma Detection Methods

Detection Method	Principle	Advantages	Disadvantages
PCR-Based Assays	Amplification of mycoplasma-specific DNA (e.g., 16S rRNA gene).[18]	High sensitivity, specific, and rapid (results within hours). [18][19]	Can be prone to false positives from dead mycoplasma DNA or contamination.
DNA Staining (e.g., Hoechst)	A fluorescent dye binds to DNA. Mycoplasma appears as small fluorescent dots outside the cell nuclei.[18]	Relatively fast and inexpensive. Can be performed in-house.	Less sensitive; interpretation can be subjective and difficult for low-level infections.[17]
Microbiological Culture	Culture sample on specialized agar to grow mycoplasma colonies.	Considered a "gold standard" for accuracy as it detects viable organisms.[18]	Very slow (takes up to 4 weeks); some mycoplasma species do not grow well in culture.[18][19]
ELISA / Enzymatic Assays	Detects mycoplasma-specific antigens or enzymes.[17][18]	Relatively fast and easy to perform.	Sensitivity and specificity can vary between kits.

Experimental Protocols

Protocol 1: Aseptic Technique for Subculturing 143B Cells

This protocol outlines the critical steps to maintain sterility while passaging adherent 143B cells.

Materials:

- Culture flask with 70-80% confluent 143B cells
- Complete growth medium (e.g., EMEM + 10% FBS), pre-warmed to 37°C
- Phosphate-Buffered Saline (PBS), Ca⁺⁺/Mg⁺⁺ free

- Trypsin-EDTA solution (e.g., 0.25%), pre-warmed
- Sterile serological pipettes and pipette aid
- New sterile culture flasks
- 70% ethanol solution
- Waste container with disinfectant

Procedure:

- Prepare the Biosafety Cabinet (BSC): Turn on the BSC blower for at least 10-15 minutes before starting. Wipe the entire inner surface with 70% ethanol and let it air dry.[\[12\]](#)[\[20\]](#)
- Sterilize Materials: Wipe the outside of all media bottles, flasks, and tubes with 70% ethanol before placing them inside the BSC.[\[11\]](#)[\[21\]](#) Arrange items to minimize movement and avoid crossing sterile items with non-sterile ones.[\[12\]](#)[\[21\]](#)
- Remove Old Medium: Aspirate the spent culture medium from the flask, being careful not to touch the cell monolayer with the pipette tip.
- Wash Cells: Gently add PBS to the flask to wash the cell monolayer and remove any residual serum that may inhibit trypsin. Aspirate the PBS.
- Detach Cells: Add a small volume of pre-warmed Trypsin-EDTA to the flask, just enough to cover the cell monolayer. Incubate at 37°C for about 10 minutes, or until cells detach. Monitor under a microscope to avoid over-trypsinization.
- Neutralize Trypsin: Add a volume of complete growth medium (containing serum) that is 4-5 times the volume of trypsin used. The serum proteins will inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer and Dilute: Transfer the cell suspension to a sterile conical tube. Count the cells if necessary. Add the appropriate volume of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium. The recommended seeding density for 143B cells is 2.0×10^4 to 6.0×10^4 viable cells/cm².

- Incubate: Place the new flask in a 37°C, 5% CO₂ incubator.
- Clean Up: Discard all waste in the appropriate containers. Wipe down the BSC with 70% ethanol after work is complete.[\[20\]](#)

Protocol 2: Mycoplasma Detection by PCR

This is a general protocol. Always follow the specific instructions provided with your PCR detection kit.

Materials:

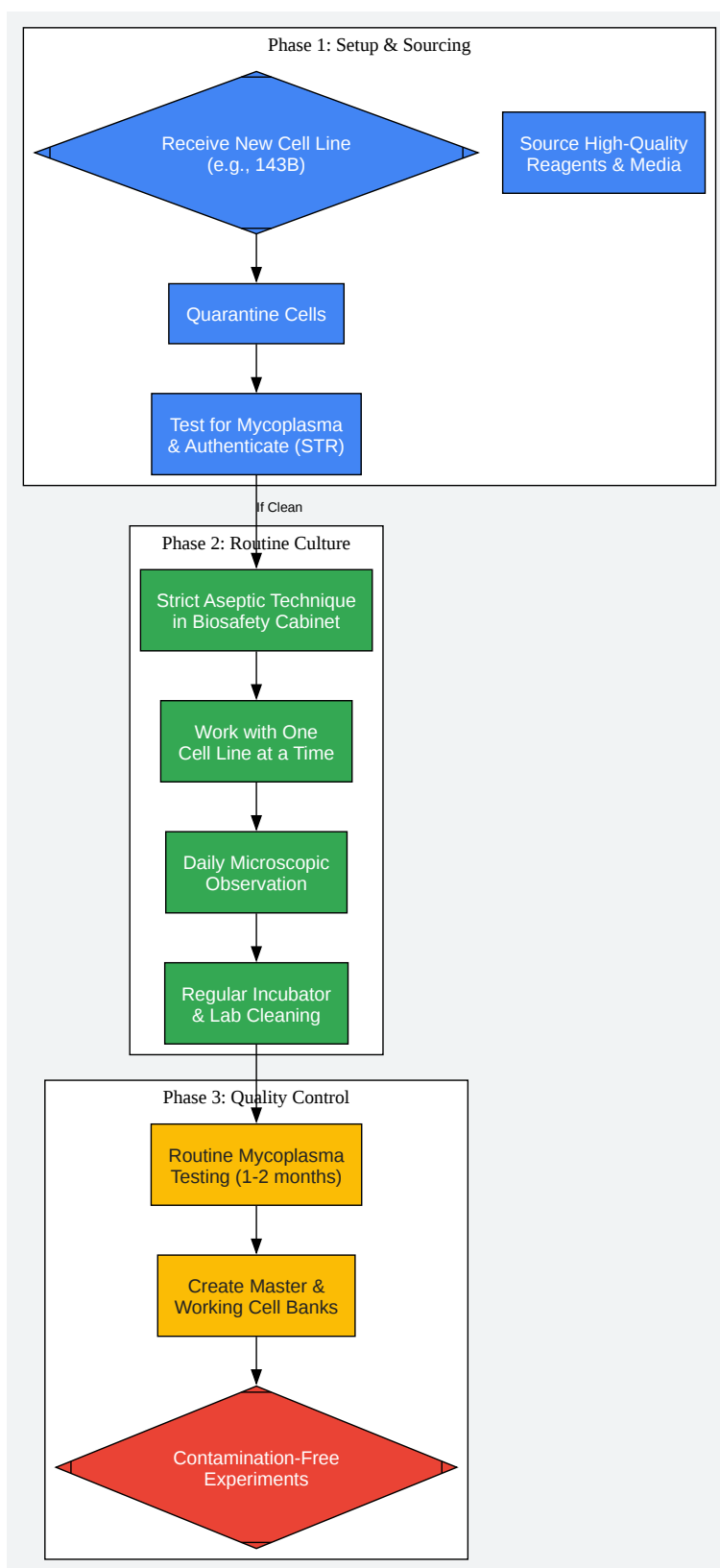
- Cell culture supernatant or cell lysate sample
- Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive/internal controls)
- Sterile, nuclease-free PCR tubes
- Micropipettes and sterile, nuclease-free filter tips
- Thermal cycler
- Gel electrophoresis equipment and reagents

Procedure:

- Sample Preparation: Collect 1 mL of the culture supernatant from a 143B culture that is 70-80% confluent and has been cultured for at least 72 hours. It is recommended to grow cells without antibiotics for at least two weeks prior to testing.[\[17\]](#)
- Prepare PCR Reaction: In a designated clean area (ideally a separate PCR workstation), prepare the PCR master mix according to the kit's instructions. Include a positive control, a negative control (nuclease-free water), and your test sample(s).
- Add DNA Template: Add 1-2 µL of your culture supernatant (or prepared DNA sample) to the corresponding PCR tubes containing the master mix.

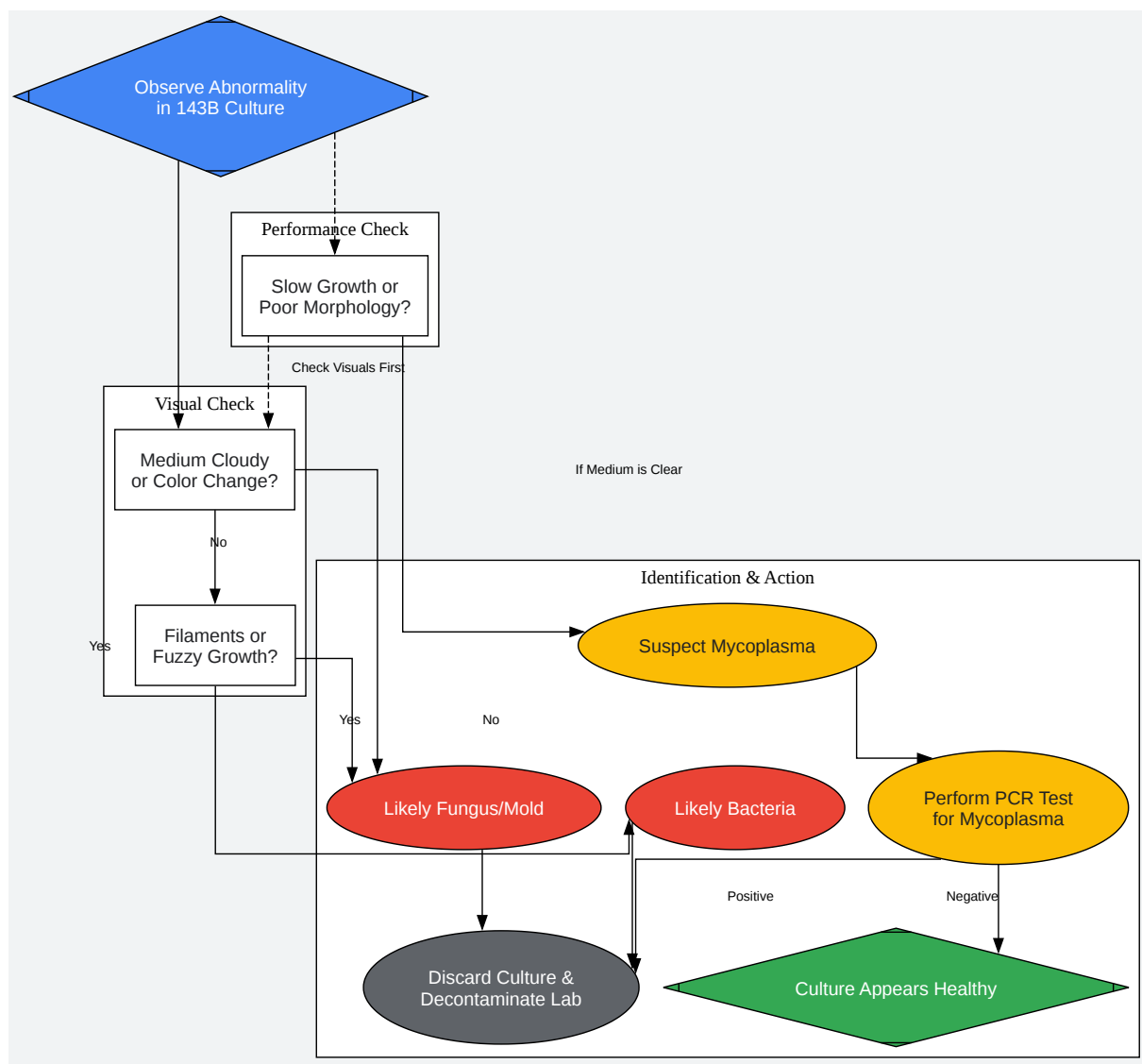
- **Run PCR:** Place the tubes in the thermal cycler and run the amplification program as specified by the kit manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
- **Analyze Results:** Visualize the PCR products by running them on an agarose gel. A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show this band, and the negative control should not.

Visualizations



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Caption: Workflow for preventing contamination in 143B cell culture.



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Caption: Decision tree for troubleshooting 143B cell culture contamination.

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- To cite this document: BenchChem. [Technical Support Center: 143B Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241077#143b-cell-culture-contamination-prevention]

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